molecular formula C16H18Cl2N2O6Pd B12886764 Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium

Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium

Cat. No.: B12886764
M. Wt: 511.6 g/mol
InChI Key: IZASCSRRLACYJC-UHFFFAOYSA-L
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Description

Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is a coordination compound featuring palladium as the central metal atom This compound is notable for its complex structure, which includes two chloride ligands and two ligands derived from 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium typically involves the reaction of palladium(II) chloride with 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction can be represented as:

PdCl2+2C8H9NO3Pd(C8H9NO3)2Cl2\text{PdCl}_2 + 2 \text{C}_8\text{H}_9\text{NO}_3 \rightarrow \text{Pd}(\text{C}_8\text{H}_9\text{NO}_3)_2\text{Cl}_2 PdCl2​+2C8​H9​NO3​→Pd(C8​H9​NO3​)2​Cl2​

where (\text{C}_8\text{H}_9\text{NO}_3) represents 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories or small-scale production facilities where precise control over reaction conditions can be maintained.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).

    Coordination Reactions: The compound can form complexes with other metal centers or organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like triphenylphosphine or amines under mild conditions.

    Oxidation and Reduction: Common reagents include hydrogen gas for reduction and oxidizing agents like oxygen or peroxides for oxidation.

    Coordination Reactions: Often involve the use of solvents like dichloromethane or acetonitrile to facilitate complex formation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine would yield a palladium-phosphine complex, while reduction reactions might yield palladium metal.

Scientific Research Applications

Chemistry

In chemistry, Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in synthetic organic chemistry.

Biology and Medicine

Industry

In industry, palladium complexes are used in processes such as hydrogenation and dehydrogenation reactions. The unique structure of this compound may offer advantages in selectivity and efficiency for certain industrial applications.

Mechanism of Action

The mechanism by which Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium exerts its effects typically involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis(triphenylphosphine)palladium(II)
  • Palladium(II) acetate
  • Palladium(II) chloride

Comparison

Compared to these similar compounds, Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic processes. For instance, the presence of hydroxyl and aldehyde groups in the ligands may provide additional sites for interaction with substrates, potentially enhancing catalytic activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H18Cl2N2O6Pd

Molecular Weight

511.6 g/mol

IUPAC Name

dichloropalladium;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde

InChI

InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

IZASCSRRLACYJC-UHFFFAOYSA-L

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.Cl[Pd]Cl

Origin of Product

United States

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